6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly those that produce beta-lactamase, such as Staphylococcus aureus . Dicloxacillin is known for its stability against hydrolysis by a variety of beta-lactamases, making it effective against bacteria that are resistant to other penicillins .
Preparation Methods
The synthesis of dicloxacillin involves multiple steps, including the formation of the β-lactam ring and the attachment of the 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl group. The industrial production of dicloxacillin sodium involves a series of chemical reactions, including condensation and salt formation . The total yield of the synthesis process is approximately 70.54% .
Chemical Reactions Analysis
Dicloxacillin undergoes various chemical reactions, including:
Oxidation: Dicloxacillin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in dicloxacillin.
Substitution: Dicloxacillin can undergo substitution reactions, particularly at the oxazole ring and the β-lactam ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dicloxacillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with various reagents.
Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with penicillin-binding proteins.
Industry: Employed in the development of new antibiotics and in studies related to antibiotic resistance.
Mechanism of Action
Dicloxacillin exerts its bactericidal effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Dicloxacillin is often compared with other β-lactam antibiotics, such as:
Flucloxacillin: Similar in pharmacokinetics and antibacterial activity, but dicloxacillin is believed to have a lower incidence of severe hepatic adverse effects.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but less resistance to beta-lactamase.
Dicloxacillin’s uniqueness lies in its stability against hydrolysis by a variety of beta-lactamases, making it particularly effective against beta-lactamase-producing staphylococci .
Properties
IUPAC Name |
6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGHNZHGGCZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859794 |
Source
|
Record name | 6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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